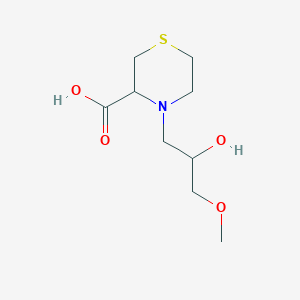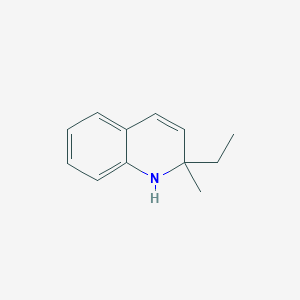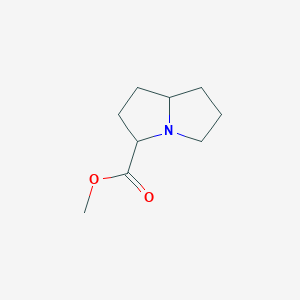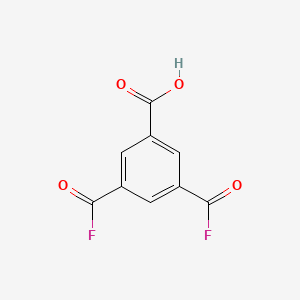![molecular formula C10H5F3N2O2S B12857228 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde is an organic compound with the molecular formula C10H5F3N2O2S This compound features a benzaldehyde moiety linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate electrophile, such as trifluoromethyl iodide, under basic conditions.
Attachment of the benzaldehyde moiety: The 1,3,4-thiadiazole ring is then reacted with a benzaldehyde derivative, often through a nucleophilic substitution reaction, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperatures, and pressures, as well as the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzoic acid.
Reduction: 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Utilized in the development of agrochemicals and materials science for creating new polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with
Properties
Molecular Formula |
C10H5F3N2O2S |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-3-1-2-6(4-7)5-16/h1-5H |
InChI Key |
TXWBRWIXPIRYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





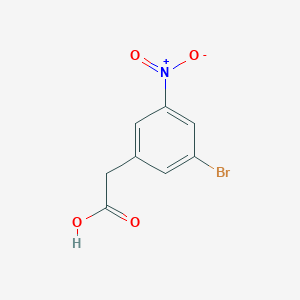
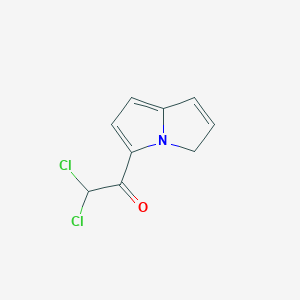
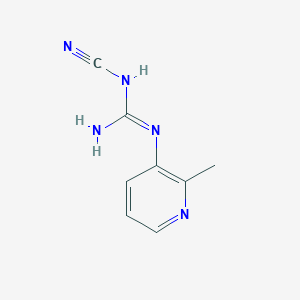
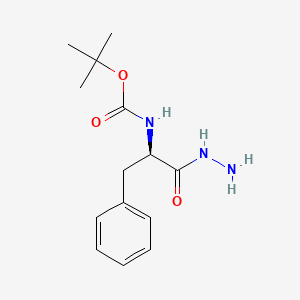
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
